molecular formula C20H17ClN4O3S B2444778 2-((3-Chlorophenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile CAS No. 847914-98-1

2-((3-Chlorophenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile

Cat. No.: B2444778
CAS No.: 847914-98-1
M. Wt: 428.89
InChI Key: JNLMQMVXSPHMQK-UHFFFAOYSA-N
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Description

2-((3-Chlorophenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile is a complex organic compound that features a quinoxaline core, a morpholine ring, and a chlorophenyl sulfonyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chlorophenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Quinoxaline Core: This might involve the condensation of an o-phenylenediamine with a suitable diketone.

    Introduction of the Morpholine Ring: This could be achieved through nucleophilic substitution reactions.

    Attachment of the Chlorophenyl Sulfonyl Group: This step might involve sulfonylation reactions using chlorophenyl sulfonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the quinoxaline core.

    Reduction: Reduction reactions could potentially modify the nitro groups if present.

    Substitution: The chlorophenyl group could participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoxaline N-oxides, while substitution could introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

2-((3-Chlorophenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile could have several applications:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with quinoxaline cores can interact with various molecular targets, such as enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl group might enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenylsulfonyl)-2-(quinoxalin-2-yl)acetonitrile
  • 2-(3-Morpholinoquinoxalin-2-yl)acetonitrile
  • 2-(3-Chlorophenylsulfonyl)-2-(morpholino)acetonitrile

Uniqueness

The unique combination of the quinoxaline core, morpholine ring, and chlorophenyl sulfonyl group in 2-((3-Chlorophenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile might confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-(3-chlorophenyl)sulfonyl-2-(3-morpholin-4-ylquinoxalin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S/c21-14-4-3-5-15(12-14)29(26,27)18(13-22)19-20(25-8-10-28-11-9-25)24-17-7-2-1-6-16(17)23-19/h1-7,12,18H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLMQMVXSPHMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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